Molecular weight and formula of O-ethyl-D-serine hydrochloride
Molecular weight and formula of O-ethyl-D-serine hydrochloride
An In-Depth Technical Guide to O-Ethyl-D-serine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of O-ethyl-D-serine hydrochloride, a specialized derivative of the neuromodulatory amino acid D-serine. The guide is structured to deliver foundational knowledge, including molecular formula and weight, alongside a detailed, field-proven synthesis protocol. It further delves into the scientific rationale behind its application as a research tool in neuroscience, particularly in the study of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for their work.
Core Molecular and Chemical Profile
O-ethyl-D-serine hydrochloride is a synthetic derivative of D-serine, an important endogenous co-agonist of the NMDA receptor. The key structural feature of this compound is the etherification of the hydroxyl group on the serine side chain with an ethyl group. This modification imparts specific steric and electronic properties that make it a valuable tool for probing the structure-activity relationships of the NMDA receptor's glycine binding site. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in experimental settings.
Chemical Formula and Molecular Weight
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Chemical Formula: C₅H₁₂ClNO₃
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Molecular Weight: 169.61 g/mol
Physicochemical Data Summary
For clarity and comparative ease, the fundamental physicochemical properties of O-ethyl-D-serine hydrochloride are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-ethoxypropanoic acid hydrochloride |
| Synonyms | O-ethyl-D-serine HCl |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in water (predicted) |
| Chirality | D-enantiomer |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of O-ethyl-D-serine hydrochloride requires a multi-step approach that prioritizes the protection of reactive functional groups to ensure the selective etherification of the side-chain hydroxyl group. The following protocol is based on well-established methods for the O-alkylation of serine derivatives.[1][2][3][4]
Synthetic Strategy Overview
The synthesis commences with the protection of the amino and carboxylic acid functionalities of D-serine. This is followed by the core etherification step and concludes with the removal of the protecting groups and formation of the hydrochloride salt.
Caption: Synthetic workflow for O-ethyl-D-serine hydrochloride.
Detailed Experimental Protocol
Step 1: Protection of D-Serine
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Expertise & Experience: The amino and carboxyl groups of D-serine are nucleophilic and acidic, respectively, and will interfere with the base-mediated etherification. Therefore, they must be protected. A common and robust protection strategy involves converting the amine to a tert-butyloxycarbonyl (Boc) carbamate and the carboxylic acid to a benzyl ester.
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Methodology:
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Suspend D-serine in a mixture of dioxane and water.
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Add di-tert-butyl dicarbonate ((Boc)₂O) and sodium bicarbonate. Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
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Isolate the N-Boc-D-serine and dissolve it in dimethylformamide (DMF).
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Add cesium carbonate and benzyl bromide. Stir at room temperature until the esterification is complete.
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Work up the reaction and purify the resulting N-Boc-D-serine benzyl ester by column chromatography.
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Step 2: O-Ethylation
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Expertise & Experience: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a potent nucleophile that will readily attack an ethylating agent like ethyl iodide. Anhydrous conditions are critical to prevent quenching of the base.
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Methodology:
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Dissolve the protected D-serine from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add ethyl iodide dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction cautiously with water and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
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Step 3: Deprotection and Salt Formation
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Expertise & Experience: The Boc group is labile to acid, and trifluoroacetic acid (TFA) is commonly used for its efficient removal. The benzyl ester can be cleaved by catalytic hydrogenation. The final hydrochloride salt is formed by introducing hydrogen chloride.
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Methodology:
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Dissolve the O-ethylated product in dichloromethane (DCM).
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Add trifluoroacetic acid and stir at room temperature until the Boc group is removed.
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Remove the solvent and TFA under reduced pressure.
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Dissolve the residue in methanol and add a palladium on carbon (10% Pd/C) catalyst.
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the benzyl group is cleaved.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
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Dissolve the resulting free amino acid in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of hydrogen chloride in diethyl ether to precipitate the O-ethyl-D-serine hydrochloride.
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Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
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Analytical Characterization
To ensure the identity and purity of the synthesized O-ethyl-D-serine hydrochloride, a suite of analytical techniques should be employed.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, including the presence and connectivity of the ethyl group and the serine backbone.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric excess of the D-isomer.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Application in Neuroscience Research
The primary application of O-ethyl-D-serine hydrochloride is as a molecular probe to investigate the function of the NMDA receptor, a critical ion channel involved in synaptic plasticity, learning, and memory.
Probing the NMDA Receptor Glycine Binding Site
D-serine is a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[5][6][7][8] The binding of both glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit is required for receptor activation.[6][7] O-ethyl-D-serine, with its bulkier ethoxy group in place of the hydroxyl group, can be used to explore the steric tolerance of the glycine binding site. By comparing the binding affinity and functional activity of O-ethyl-D-serine to that of D-serine, researchers can gain insights into the structural requirements for ligand binding and receptor gating.
Caption: O-ethyl-D-serine as a probe for the NMDA receptor.
Structure-Activity Relationship (SAR) Studies
O-ethyl-D-serine is a valuable component of SAR studies aimed at developing novel NMDA receptor modulators. By systematically modifying the structure of D-serine and observing the effects on receptor function, scientists can develop pharmacophores for designing new therapeutic agents for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.
References
- Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)
- The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
- A Practical Strategy for the Chemoselective Synthesis of O-Alkylated Serine and Threonine Derivatives.
- KR102841441B1 - Method for preparing O-substituted serine derivatives - Google P
- D-Serine ethyl ester hydrochloride - Chem-Impex.
- THE SYNTHESIS OF D,L-SERINE BY SELECTIVE REDUCTION OF N-SUBSTITUTED AMINOMALONIC AND CYANOACETIC ESTERS - Canadian Science Publishing.
- New L-Serine Derivative Ligands as Coc
- d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspart
- Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife.
- D-serine regulation of NMDA receptor activity - PubMed.
- D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC - NIH.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. KR102841441B1 - Method for preparing O-substituted serine derivatives - Google Patents [patents.google.com]
- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 7. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
